REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([C:9]2([CH2:14][N:15]3[C:16](=[O:17])[c:18]4[c:19]([cH:20][cH:21][cH:22][cH:23]4)[C:24]3=[O:25])[O:10][CH2:11][CH2:12][O:13]2)[cH:7][cH:8]1.[CH3:32][CH2:33][O:34][CH2:35][CH3:36].[NH2:27][NH2:28].[Na+:30].[OH-:29].[OH2:26].[OH2:31]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([C:9]2([CH2:14][NH2:15])[O:10][CH2:11][CH2:12][O:13]2)[cH:7][cH:8]1
|
Name
|
COc1ccc(C2(CN3C(=O)c4ccccc4C3=O)OCCO2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C2(CN3C(=O)c4ccccc4C3=O)OCCO2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C2(CN)OCCO2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |